molecular formula C9H5F2NO B13101022 4-(2,2-Difluoroacetyl)benzonitrile

4-(2,2-Difluoroacetyl)benzonitrile

Cat. No.: B13101022
M. Wt: 181.14 g/mol
InChI Key: OVYQZGCUURMXIE-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H5F2NO It is characterized by the presence of a difluoroacetyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroacetyl)benzonitrile can be achieved through multiple synthetic routes. One common method involves the reaction of 4-(4,4,4-trifluoro-3-oxobutanoyl)benzonitrile with Selectfluor in acetonitrile under an inert atmosphere at 90°C for 3 hours. This is followed by the addition of water and further reaction under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves the use of alkyl benzene as a solvent, with cuprous iodide, potassium iodide, and N,N’-dimethyldiamine as composite catalysts. The reaction between 2,4-difluorobromobenzene and sodium cyanide is carried out under nitrogen protection at 100-150°C for 20-48 hours .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroacetyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

4-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The difluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The nitrile group can also interact with enzymes and proteins, potentially affecting biological pathways .

Comparison with Similar Compounds

  • 2,4-Difluorobenzonitrile
  • 4-(4,4,4-Trifluoro-3-oxobutanoyl)benzonitrile
  • 4-(2,2-Difluoroacetyl)phenylacetonitrile

Comparison: 4-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of both a difluoroacetyl group and a nitrile group, which confer distinct chemical properties.

Properties

Molecular Formula

C9H5F2NO

Molecular Weight

181.14 g/mol

IUPAC Name

4-(2,2-difluoroacetyl)benzonitrile

InChI

InChI=1S/C9H5F2NO/c10-9(11)8(13)7-3-1-6(5-12)2-4-7/h1-4,9H

InChI Key

OVYQZGCUURMXIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)C(F)F

Origin of Product

United States

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